molecular formula C19H24N4O2S2 B4269352 N-[4-(aminosulfonyl)phenyl]-4-(2,3-dimethylphenyl)-1-piperazinecarbothioamide

N-[4-(aminosulfonyl)phenyl]-4-(2,3-dimethylphenyl)-1-piperazinecarbothioamide

Numéro de catalogue B4269352
Poids moléculaire: 404.6 g/mol
Clé InChI: GOOODRSIVYMRKI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(aminosulfonyl)phenyl]-4-(2,3-dimethylphenyl)-1-piperazinecarbothioamide, also known as ADAMTS-13 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the treatment of thrombotic thrombocytopenic purpura (TTP). TTP is a rare blood disorder that causes blood clots to form in small blood vessels throughout the body, leading to a range of serious complications. In

Mécanisme D'action

N-[4-(aminosulfonyl)phenyl]-4-(2,3-dimethylphenyl)-1-piperazinecarbothioamide inhibitor works by binding to the catalytic site of this compound, preventing it from cleaving vWF. This leads to increased levels of vWF in the blood, which promotes platelet adhesion and aggregation, leading to the formation of blood clots. By inhibiting the activity of this compound, this compound inhibitor reduces the risk of blood clots and improves blood flow in patients with TTP.
Biochemical and Physiological Effects:
This compound inhibitor has several biochemical and physiological effects on the body. By inhibiting the activity of this compound, it increases the levels of vWF in the blood, which promotes platelet adhesion and aggregation, leading to the formation of blood clots. However, in patients with TTP, this effect is beneficial as it reduces the risk of blood clots and improves blood flow. This compound inhibitor also has potential applications in the treatment of other disorders that involve abnormal blood clotting, such as stroke and myocardial infarction.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(aminosulfonyl)phenyl]-4-(2,3-dimethylphenyl)-1-piperazinecarbothioamide inhibitor has several advantages for lab experiments. It is a highly specific inhibitor of this compound and does not affect other metalloprotease enzymes in the body. This makes it an ideal tool for studying the role of this compound in the regulation of blood clotting. However, this compound inhibitor has several limitations as well. It is a complex organic compound that is difficult and expensive to synthesize, which limits its availability for lab experiments. Additionally, it has potential off-target effects that may interfere with the interpretation of experimental results.

Orientations Futures

There are several future directions for the study of N-[4-(aminosulfonyl)phenyl]-4-(2,3-dimethylphenyl)-1-piperazinecarbothioamide inhibitor. One area of research is the development of more efficient and cost-effective synthesis methods for this compound inhibitor. This would increase its availability for lab experiments and clinical trials. Another area of research is the evaluation of its safety and efficacy in humans. Clinical trials are currently underway to evaluate the use of this compound inhibitor in the treatment of TTP, and further studies are needed to determine its potential applications in other disorders that involve abnormal blood clotting. Finally, the role of this compound in the regulation of blood clotting is still not fully understood, and further studies are needed to elucidate its mechanisms of action and potential therapeutic targets.

Applications De Recherche Scientifique

N-[4-(aminosulfonyl)phenyl]-4-(2,3-dimethylphenyl)-1-piperazinecarbothioamide inhibitor has been extensively studied for its potential applications in the treatment of TTP. TTP is caused by a deficiency of this compound, a metalloprotease enzyme that cleaves von Willebrand factor (vWF) in the blood. This compound inhibitor works by inhibiting the activity of this compound, leading to increased levels of vWF in the blood and reducing the risk of blood clots. Several studies have shown promising results in the use of this compound inhibitor in animal models of TTP, and clinical trials are currently underway to evaluate its safety and efficacy in humans.

Propriétés

IUPAC Name

4-(2,3-dimethylphenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S2/c1-14-4-3-5-18(15(14)2)22-10-12-23(13-11-22)19(26)21-16-6-8-17(9-7-16)27(20,24)25/h3-9H,10-13H2,1-2H3,(H,21,26)(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOODRSIVYMRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(aminosulfonyl)phenyl]-4-(2,3-dimethylphenyl)-1-piperazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[4-(aminosulfonyl)phenyl]-4-(2,3-dimethylphenyl)-1-piperazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-[4-(aminosulfonyl)phenyl]-4-(2,3-dimethylphenyl)-1-piperazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-[4-(aminosulfonyl)phenyl]-4-(2,3-dimethylphenyl)-1-piperazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-[4-(aminosulfonyl)phenyl]-4-(2,3-dimethylphenyl)-1-piperazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
N-[4-(aminosulfonyl)phenyl]-4-(2,3-dimethylphenyl)-1-piperazinecarbothioamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.